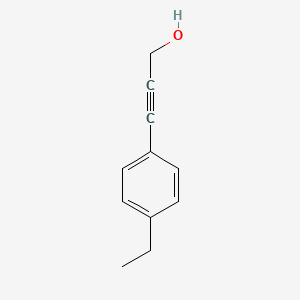

3-(4-Ethylphenyl)prop-2-yn-1-ol

Description

3-(4-Ethylphenyl)prop-2-yn-1-ol is an organic compound characterized by the presence of an ethyl-substituted phenyl group attached to a propynyl alcohol moiety. This compound is part of the propargylic alcohol family, known for their unique reactivity due to the presence of both an alkyne and an alcohol functional group.

Properties

IUPAC Name |

3-(4-ethylphenyl)prop-2-yn-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O/c1-2-10-5-7-11(8-6-10)4-3-9-12/h5-8,12H,2,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLMHMSDRESJOIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C#CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60608561 | |

| Record name | 3-(4-Ethylphenyl)prop-2-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60608561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

918625-92-0 | |

| Record name | 3-(4-Ethylphenyl)prop-2-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60608561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Ethylphenyl)prop-2-yn-1-ol typically involves the reaction of 4-ethylphenylacetylene with formaldehyde in the presence of a base. The reaction is catalyzed by copper(I) iodide and palladium(II) chloride, using triethylamine as a base. The reaction is carried out under an inert atmosphere at room temperature, followed by purification through column chromatography .

Industrial Production Methods: On an industrial scale, the production of 3-(4-Ethylphenyl)prop-2-yn-1-ol can be achieved through the copper-catalyzed addition of formaldehyde to 4-ethylphenylacetylene. This method is efficient and scalable, making it suitable for large-scale production .

Types of Reactions:

Oxidation: 3-(4-Ethylphenyl)prop-2-yn-1-ol can undergo oxidation to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

Substitution: Reagents such as thionyl chloride or phosphorus tribromide are used for converting the hydroxyl group into a leaving group.

Major Products Formed:

Oxidation: 3-(4-Ethylphenyl)prop-2-ynal or 3-(4-Ethylphenyl)prop-2-ynoic acid.

Reduction: 3-(4-Ethylphenyl)prop-2-yn-1-ane.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Ethylphenyl)prop-2-yn-1-ol has diverse applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis, particularly in the formation of complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the synthesis of polymers and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(4-Ethylphenyl)prop-2-yn-1-ol involves its interaction with specific molecular targets. The alkyne group can participate in cycloaddition reactions, while the hydroxyl group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

- 3-(4-Methylphenyl)prop-2-yn-1-ol

- 3-(4-Trifluoromethylphenyl)prop-2-yn-1-ol

- 3-(4-Chlorophenyl)prop-2-yn-1-ol

Comparison: 3-(4-Ethylphenyl)prop-2-yn-1-ol is unique due to the presence of the ethyl group, which can influence its reactivity and biological activity. Compared to its methyl, trifluoromethyl, and chloro analogs, the ethyl-substituted compound may exhibit different steric and electronic effects, leading to distinct chemical and biological properties .

Biological Activity

Overview

3-(4-Ethylphenyl)prop-2-yn-1-ol, a propargylic alcohol, is characterized by an ethyl-substituted phenyl group attached to a propynyl alcohol moiety. This compound exhibits unique reactivity due to the presence of both an alkyne and an alcohol functional group, making it a subject of interest in various biological and medicinal research fields.

Chemical Structure

The structure of 3-(4-Ethylphenyl)prop-2-yn-1-ol can be represented as follows:

The biological activity of 3-(4-Ethylphenyl)prop-2-yn-1-ol is attributed to its ability to interact with specific molecular targets. The alkyne group can participate in cycloaddition reactions, while the hydroxyl group facilitates hydrogen bonding with biological molecules. These interactions can modulate enzyme and receptor activities, leading to various biological effects, including potential anti-inflammatory and anticancer properties .

Biological Activities

Research has indicated several biological activities associated with 3-(4-Ethylphenyl)prop-2-yn-1-ol:

- Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties, potentially through mechanisms that involve the modulation of cell signaling pathways and apoptosis induction .

- Anti-inflammatory Effects : Investigations into its anti-inflammatory potential have shown promise, although detailed mechanisms remain to be fully elucidated .

- Enzymatic Interactions : The compound's structure allows it to act as a biochemical probe, influencing various enzymatic processes .

Comparative Analysis

To better understand the biological implications of 3-(4-Ethylphenyl)prop-2-yn-1-ol, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Feature | Notable Activity |

|---|---|---|

| 3-(4-Methylphenyl)prop-2-yn-1-ol | Methyl group instead of ethyl | Similar anticancer properties |

| 3-(4-Trifluoromethylphenyl)prop-2-yn-1-ol | Trifluoromethyl substituent | Enhanced reactivity |

| 3-(4-Chlorophenyl)prop-2-yn-1-ol | Chlorine substituent | Potentially increased cytotoxicity |

Case Studies and Research Findings

Several studies have explored the biological activity of 3-(4-Ethylphenyl)prop-2-yn-1-ol:

- In Vitro Studies : Research demonstrated that derivatives of propynyl alcohols exhibit varying degrees of cytotoxicity against cancer cell lines. For instance, compounds with similar structural features showed significant inhibition of cell growth in breast cancer models .

- Metabolic Profiling : Gas chromatography-mass spectrometry (GC-MS) analyses have been employed to profile metabolites derived from 3-(4-Ethylphenyl)prop-2-yn-1-ol, indicating its potential pathways in metabolic transformations that could influence its bioactivity .

- Synthesis and Application : The synthesis routes for this compound highlight its utility as an intermediate in organic synthesis, particularly in developing complex molecules for pharmaceutical applications .

Q & A

Q. What are the common synthetic routes for 3-(4-Ethylphenyl)prop-2-yn-1-ol, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves a Sonogashira coupling between 4-ethylphenylacetylene and a propargyl alcohol derivative. Key steps include:

Catalytic Coupling : Use Pd(PPh₃)₄/CuI catalysts in a mixed solvent system (e.g., THF:Et₃N, 3:1) under inert atmosphere .

Purification : Column chromatography (silica gel, hexane:EtOAc gradient) isolates the product.

- Optimization : Reaction temperature (60–80°C) and stoichiometric ratios (1:1.2 aryl halide:alkyne) are critical for minimizing side products. Monitor progress via TLC or GC-MS.

Q. Which spectroscopic techniques are most effective for characterizing 3-(4-Ethylphenyl)prop-2-yn-1-ol?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR identifies the propargyl alcohol moiety (δ ~2.5 ppm for -C≡C-H; δ ~4.3 ppm for -CH₂-OH) and ethylphenyl substituents (δ ~1.2–1.4 ppm for -CH₂CH₃) .

- IR Spectroscopy : Confirms hydroxyl (-OH stretch: 3200–3600 cm⁻¹) and alkyne (C≡C stretch: ~2100 cm⁻¹) functional groups.

- X-ray Crystallography : Resolves molecular geometry and packing; SHELXL is recommended for refinement .

Advanced Research Questions

Q. How can hydrogen bonding patterns in crystalline 3-(4-Ethylphenyl)prop-2-yn-1-ol be systematically analyzed?

- Methodological Answer : Apply graph set analysis (Etter’s formalism) to categorize intermolecular interactions:

- Descriptor Notation : Use D , C , R , or S codes for chain, cyclic, ring, or intramolecular motifs.

- Tools : Mercury or CrystalExplorer software visualizes hydrogen bonds. The hydroxyl group often forms D₁¹(2) chains with adjacent molecules .

Q. What challenges arise in refining the crystal structure of 3-(4-Ethylphenyl)prop-2-yn-1-ol using SHELX, and how are they resolved?

- Methodological Answer :

- Disorder : The ethyl or propargyl groups may exhibit rotational disorder. Split sites using PART instructions in SHELXL.

- Hydrogen Bonding : Fix O-H distances (DFIX command) and refine with isotropic displacement parameters.

- Validation : Check R1/wR2 residuals (<5% for high-resolution data) and ADDSYM for missed symmetry .

Q. How does the 4-ethylphenyl substituent influence the compound’s electronic properties and reactivity?

- Methodological Answer :

- Computational Analysis : Perform DFT calculations (e.g., B3LYP/6-31G*) to assess electron-withdrawing/donating effects. The ethyl group increases electron density at the phenyl ring, enhancing electrophilic substitution reactivity.

- Experimental Validation : Compare reaction rates with analogs (e.g., 4-methyl or 4-fluoro derivatives) in Suzuki-Miyaura couplings .

Q. What strategies are used to study surface adsorption behavior of 3-(4-Ethylphenyl)prop-2-yn-1-ol in environmental interfaces?

- Methodological Answer :

- Microspectroscopic Imaging : Use AFM-IR or ToF-SIMS to map adsorption on silica or polymer surfaces.

- Kinetic Studies : Monitor uptake rates via quartz crystal microbalance (QCM) under controlled humidity. The hydroxyl group drives hydrophilic interactions .

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.